

Comparative Guide to D-Galactose Pentaacetate for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	D-Galactose pentaacetate	
Cat. No.:	B020742	Get Quote

This guide provides a comprehensive comparison of the Certificate of Analysis (CoA) parameters for **D-Galactose pentaacetate**, a crucial biochemical reagent in glycosylation research and drug development. It also offers a comparative look at a key alternative, D-Glucose pentaacetate, and details the experimental protocols for critical quality control assays.

Product Comparison: D-Galactose Pentaacetate vs. D-Glucose Pentaacetate

D-Galactose pentaacetate and D-Glucose pentaacetate are acetylated forms of the monosaccharides galactose and glucose, respectively. The per-O-acetylation enhances their lipophilicity, which facilitates easier passage through cell membranes compared to their unprotected counterparts.[1][2] This property makes them valuable as metabolic probes and precursors in the synthesis of more complex oligosaccharides and glycoconjugates.[3][4] While structurally similar, the epimeric difference at the C4 position between galactose and glucose can lead to distinct biological activities and applications. For instance, the anomers of D-glucose pentaacetate and **D-galactose pentaacetate** have been shown to have opposite effects on insulin release.[5]

The choice between these two molecules often depends on the specific stereochemical requirements of the target glycosylated product. Both are utilized in various research fields,



including biochemistry, pharmaceutical development, and even the food and cosmetic industries.[3]

Certificate of Analysis (CoA) Parameters: A Comparative Overview

The following table summarizes typical CoA specifications for the alpha and beta anomers of **D-Galactose pentaacetate** and D-Glucose pentaacetate, compiled from various suppliers. These parameters are critical indicators of product quality and purity for research and manufacturing purposes.

Parameter	α-D-Galactose Pentaacetate	β-D-Galactose Pentaacetate	α-D-Glucose Pentaacetate	β-D-Glucose Pentaacetate
CAS Number	4163-59-1[6]	4163-60-4[3][7] [8][9][10][11]	604-68-2	604-69-3
Molecular Formula	C16H22O11[6]	C16H22O11[3][4] [7][9][10]	C16H22O11	C16H22O11
Molecular Weight	390.34 g/mol [6]	390.34 g/mol [3] [7][9][10]	390.34 g/mol	390.34 g/mol
Appearance	White crystalline powder[6]	White or almost white powder[3] [10]	White crystalline powder	White to off-white powder
Purity (Assay)	≥ 97% (GC)[12]	≥ 98%[3][7][9] [10][13]	≥ 98%	≥ 98%
Melting Point	94 - 98°C[12]	139 - 146°C[3][7]	110 - 115°C	130 - 135°C
Specific Rotation [α]D	\geq +98° (c=1 in ethanol)[13]	+8.6° (c=1.5% in chloroform)[13]	+102° (c=1 in chloroform)	+4° (c=1 in chloroform)
Loss on Drying	Not specified	≤ 1.0%[10]	≤ 1.0%	≤ 1.0%
Heavy Metals (as Pb)	Not specified	≤ 10 ppm[10]	≤ 10 ppm	≤ 10 ppm



Experimental Protocols

Detailed methodologies for key analytical tests are crucial for verifying the quality and identity of **D-Galactose pentaacetate**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of **D-Galactose pentaacetate** and to identify and quantify any related substances.

- Instrumentation: A standard HPLC system equipped with a Refractive Index (RI) detector.
- Column: Two Supelco gel C610H, 7.8mm x 30cm columns in tandem.
- Mobile Phase: 0.009N Sulfuric Acid in purified water.
- Flow Rate: 0.5 mL/min.
- Column Temperature: Maintained at an appropriate temperature to ensure consistent retention times.
- Detector Temperature: Maintained at a stable temperature, typically close to the column temperature.
- Injection Volume: 20 μL.
- Standard Preparation: Accurately weigh and dissolve the **D-Galactose pentaacetate** reference standard in the mobile phase to a known concentration (e.g., 10 mg/mL).
- Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
- Procedure:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.



- Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).
- Inject the sample solution.
- Identify the peak corresponding to **D-Galactose pentaacetate** based on the retention time of the standard.
- Calculate the purity by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks.

A similar methodology can be applied for the analysis of related substances, with appropriate adjustments to the standard solutions to include known impurities.

Measurement of Specific Rotation

Optical rotation is a critical parameter for confirming the stereochemical identity and purity of the anomers of **D-Galactose pentaacetate**.

- Instrumentation: A polarimeter with a sodium D-line light source (589 nm).
- Sample Cell: A 1-decimeter (dm) path length cell.
- Solvent: Chloroform or another appropriate solvent as specified on the CoA.
- Procedure:
 - Calibrate the polarimeter with the solvent blank and set the reading to zero.
 - Accurately prepare a solution of the **D-Galactose pentaacetate** sample of a known concentration (c), expressed in g/mL.
 - Fill the sample cell with the prepared solution, ensuring there are no air bubbles in the light path.
 - Place the sample cell in the polarimeter and measure the observed rotation (α _obs).

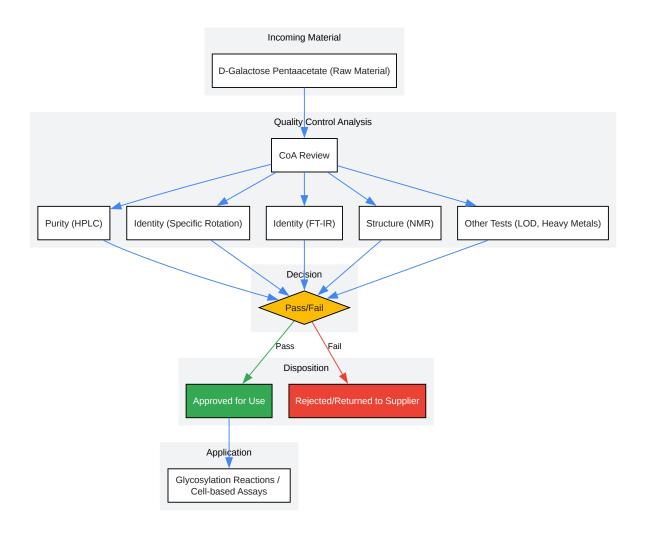


- Calculate the specific rotation [α] using the following formula:[14][15] [α] = α _obs / (I * c) where:
 - $[\alpha]$ is the specific rotation
 - α_obs is the observed rotation in degrees
 - I is the path length of the cell in decimeters (dm)
 - c is the concentration of the solution in g/mL

Quality Control and Application Workflow

The following diagram illustrates a typical workflow for the quality control and subsequent application of **D-Galactose pentaacetate** in a research setting.





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Quality control workflow for **D-Galactose pentaacetate**.



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